REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH-:10].[K+].[CH:12](Br)(Br)Br.[OH2:16].[CH2:17](O)[C:18]#[CH:19]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([O:7][CH2:17][C:18]#[CH:19])[C:12]([OH:16])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for additional 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added simultaneously over 1 hour at 50° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with tert butyl methyl ether (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase is again extracted with 4M potassium hydroxide (50 ml)
|
Type
|
ADDITION
|
Details
|
by addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with tert butyl methyl ether (2×150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with water (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)OCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |